molecular formula C5H7BrN4 B1297422 2,4-Diamino-5-(bromomethyl)pyrimidine CAS No. 89446-58-2

2,4-Diamino-5-(bromomethyl)pyrimidine

Cat. No.: B1297422
CAS No.: 89446-58-2
M. Wt: 203.04 g/mol
InChI Key: UESKVZGVVYLDTG-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(bromomethyl)pyrimidine is an organic compound with the molecular formula C5H8Br2N4. It appears as a white to slightly yellow crystalline powder and is soluble in water and most organic solvents. This compound is often used as an intermediate in organic synthesis, particularly in the synthesis of drugs, dyes, and pesticides .

Scientific Research Applications

2,4-Diamino-5-(bromomethyl)pyrimidine has several applications in scientific research:

Future Directions

The future directions for the study of 2,4-Diamino-5-(bromomethyl)pyrimidine could involve the design and synthesis of novel compounds with appropriate side chains, hydrophobicity, and selectivity. These could be important lead compounds for future optimization towards the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics .

Mechanism of Action

Target of Action

The primary target of 2,4-Diamino-5-(bromomethyl)pyrimidine is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and is an important drug target in anti-tuberculosis drug development .

Mode of Action

This compound interacts with its target, mt-DHFR, by occupying the glycerol (GOL) binding site of the enzyme . This site is considered a useful target to improve the selectivity towards human dihydrofolate reductase (h-DHFR) . The compound’s side chains are designed to occupy the GOL binding site with proper hydrophilicity for cell entry .

Biochemical Pathways

The compound affects the biochemical pathway involving the mt-DHFR enzyme. By inhibiting this enzyme, it disrupts the synthesis of nucleotides, which are essential for the growth and survival of Mycobacterium tuberculosis .

Pharmacokinetics

The compound is designed to have proper hydrophilicity to cross the cell wall of mycobacterium tuberculosis and function at the whole cell level .

Result of Action

The inhibition of mt-DHFR by this compound leads to a disruption in the synthesis of nucleotides, thereby inhibiting the growth and survival of Mycobacterium tuberculosis . In a study, one of the synthesized compounds showed good anti-tuberculosis activity with a significant selectivity against vero cells .

Action Environment

The action of this compound can be influenced by environmental factors such as the hydrophilicity of the compound and the size of its side chains . These factors can affect the compound’s ability to cross the cell wall of Mycobacterium tuberculosis and its interaction with the GOL binding site of mt-DHFR .

Biochemical Analysis

Biochemical Properties

2,4-Diamino-5-(bromomethyl)pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the key interactions is with dihydrofolate reductase, an enzyme involved in the folate pathway. This interaction inhibits the enzyme’s activity, leading to a disruption in the synthesis of nucleotides, which are essential for DNA replication and cell division . Additionally, this compound has been shown to interact with glycerol binding sites, enhancing its selectivity towards certain bacterial enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, this compound inhibits the growth and proliferation by targeting dihydrofolate reductase, leading to a decrease in nucleotide synthesis . In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in the folate pathway, thereby affecting cellular metabolism and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of dihydrofolate reductase, inhibiting its activity and preventing the reduction of dihydrofolate to tetrahydrofolate . This inhibition leads to a decrease in the synthesis of thymidine and purine nucleotides, which are crucial for DNA replication and cell division. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of nucleotide synthesis and prolonged disruption of cell division . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the folate cycle. The compound interacts with enzymes such as dihydrofolate reductase, leading to the inhibition of folate metabolism . This interaction affects the levels of metabolites such as tetrahydrofolate and its derivatives, which are essential for nucleotide synthesis and cellular proliferation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase . Additionally, this compound can be distributed to various tissues, including the liver and kidneys, where it may cause toxicity at high concentrations .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with dihydrofolate reductase and other biomolecules . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it ensures that this compound reaches its target enzymes and exerts its inhibitory effects .

Preparation Methods

2,4-Diamino-5-(bromomethyl)pyrimidine can be synthesized through the reaction of pyrimidine with methyl bromide. The specific reaction conditions can be adjusted according to the desired purity and yield . Industrial production methods typically involve optimizing these conditions to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

2,4-Diamino-5-(bromomethyl)pyrimidine undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

2,4-Diamino-5-(bromomethyl)pyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-(bromomethyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESKVZGVVYLDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330171
Record name 2,4-Diamino-5-(bromomethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89446-58-2
Record name 2,4-Diamino-5-(bromomethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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